molecular formula C10H10N2O2 B6257336 1-phenyl-1,2-diazinane-3,6-dione CAS No. 61446-43-3

1-phenyl-1,2-diazinane-3,6-dione

Cat. No.: B6257336
CAS No.: 61446-43-3
M. Wt: 190.20 g/mol
InChI Key: LVGKXNPVUJDONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics and Conformational Dynamics of Diazinane-Dione Systems

The diazinane-dione ring system, a six-membered ring containing two adjacent nitrogen atoms and two carbonyl groups, possesses unique structural features. The presence of the N-N bond and the two carbonyl groups introduces a degree of conformational rigidity, yet allows for specific, predictable puckering of the ring. The conformational dynamics of such systems, which describe the various shapes the molecule can adopt through bond rotations, are a key area of investigation. These dynamics are influenced by the nature and position of substituents on the ring. researchgate.net For instance, the planarity of the amide bonds and the potential for intramolecular hydrogen bonding can significantly impact the preferred conformation. Understanding these conformational preferences is crucial as they directly dictate how the molecule will interact with biological targets. Advanced analytical techniques, such as X-ray crystallography and computational modeling, are employed to elucidate the precise three-dimensional structures and conformational landscapes of these molecules. researchgate.net

Overview of Research Trajectories for N-Phenyl-Substituted Cyclic Imides and Diones

The introduction of a phenyl group onto a nitrogen atom within a cyclic imide or dione (B5365651) framework, creating an N-phenyl substituent, has been a fruitful strategy in synthetic and medicinal chemistry. nih.govresearchgate.netmdpi.com This substitution can profoundly alter the compound's physical and biological properties. The phenyl group can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which are critical for molecular recognition processes. Research has shown that N-phenyl substitution can enhance the biological activity of cyclic imides, leading to the development of compounds with antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com Synthetic methodologies for creating these derivatives are continually being refined to improve efficiency and allow for the introduction of a wide range of substituents on the phenyl ring, further diversifying the chemical space available for exploration. researchgate.netresearchgate.net

Scope and Academic Relevance of Investigating 1-Phenyl-1,2-diazinane-3,6-dione

The specific compound, this compound, combines the key structural features discussed above: a diazinane-dione core and an N-phenyl substituent. This unique combination makes it a compelling subject for academic investigation. Research into this molecule aims to understand how the interplay between the heterocyclic dione ring and the phenyl group influences its chemical reactivity, physical properties, and potential biological activity. The academic relevance lies in its potential as a scaffold for the design of new functional molecules. By studying its synthesis, structure, and properties, chemists can gain fundamental insights that can be applied to the development of new pharmaceuticals, agrochemicals, or materials. askpharmacy.netresearchgate.net

Chemical and Physical Properties of this compound

The fundamental properties of this compound are essential for its characterization and for predicting its behavior in various chemical environments. These properties are determined through a combination of computational and experimental methods.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂PubChem
Molecular Weight 190.20 g/mol PubChem
IUPAC Name 1-phenyldiazinane-3,6-dionePubChem
CAS Number 61446-43-3PubChem
Solubility (at pH 7.4) 25.1 µg/mLPubChem
This table is interactive. Click on the headers to sort the data.

Properties

CAS No.

61446-43-3

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-phenyldiazinane-3,6-dione

InChI

InChI=1S/C10H10N2O2/c13-9-6-7-10(14)12(11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13)

InChI Key

LVGKXNPVUJDONV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(NC1=O)C2=CC=CC=C2

Purity

95

solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies for 1 Phenyl 1,2 Diazinane 3,6 Dione and Its Structural Analogs

Historical Development of Diazinane-Dione Synthesis Routes

The development of synthetic routes for diazinane-diones has progressed significantly over the years, with early methods paving the way for more sophisticated contemporary strategies.

Classical Cyclization Approaches to 1,2-Diazinane-3,6-diones

Historically, the synthesis of 1,2-diazinane-3,6-diones has relied on classical cyclization reactions. These methods typically involve the condensation of a dicarboxylic acid derivative with a hydrazine (B178648). For instance, the reaction of succinic acid or its derivatives with phenylhydrazine (B124118) has been a common approach to generate the 1-phenyl-1,2-diazinane-3,6-dione scaffold. These reactions often require heating and the use of a dehydrating agent to facilitate the ring closure.

Another classical approach involves the Dieckmann cyclization of δ-amino β-keto esters, which can be adapted to form piperidine-2,4-diones, structural analogs of the diazinane-diones. researchgate.net While not directly producing the 1,2-diazinane-3,6-dione ring, these methods highlight the historical reliance on intramolecular condensation reactions for the formation of six-membered heterocyclic diones.

Challenges in Regioselective and Stereoselective Synthesis of Phenyl-Diazinane-Diones

A significant hurdle in the synthesis of substituted phenyl-diazinane-diones is achieving regioselectivity and stereoselectivity. In classical methods, the substitution pattern on the phenyl ring and the diazinane ring can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired product.

For example, the reaction of an unsymmetrically substituted phenylhydrazine with a succinic acid derivative can result in two constitutional isomers depending on which nitrogen atom of the hydrazine attacks the carbonyl group. Furthermore, the introduction of stereocenters on the diazinane ring presents challenges in controlling the stereochemical outcome of the reaction. The development of stereoselective methods often requires the use of chiral auxiliaries or catalysts, which were not commonly employed in early synthetic approaches. The regioselective ring-opening of aziridines, which can be precursors to related nitrogen heterocycles, is highly dependent on the specific substrates used, and achieving stereochemical control can be difficult. researchgate.net

Contemporary Synthetic Strategies for this compound

Modern synthetic chemistry has introduced more efficient and versatile methods for the construction of the this compound core and its analogs. These strategies often focus on improving reaction efficiency, atom economy, and the ability to generate molecular diversity.

Advanced Multicomponent Reactions for Diazinane Ring Formation

Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis due to their ability to form complex molecules in a single step from three or more starting materials. nih.govbeilstein-journals.org This approach offers significant advantages in terms of efficiency and atom economy. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applicable to the synthesis of related diazinane and piperazine (B1678402) structures. For instance, a multicomponent approach has been utilized for the synthesis of 1,2,4-oxadiazinanes. researchgate.net The Ugi and Petasis reactions are prominent examples of MCRs that are widely used to create diverse heterocyclic scaffolds. beilstein-journals.org

The general strategy for developing an MCR for this compound would likely involve the one-pot reaction of phenylhydrazine, a four-carbon dicarbonyl synthon, and potentially other components to introduce further diversity. The development of such reactions is an active area of research.

Novel Catalyst Systems in the Synthesis of N-Phenyl-Diazinane-Diones

The use of novel catalyst systems has revolutionized the synthesis of N-phenyl substituted heterocycles. Both metal-based and metal-free catalysts are being explored to improve the efficiency and selectivity of these reactions. rsc.orgresearchgate.net Palladium-catalyzed cross-coupling reactions, for example, have become a standard method for forming carbon-nitrogen bonds and could be adapted for the synthesis of N-phenyl-diazinane-diones. nih.gov

Recent research has also focused on the use of transition-metal-free catalysts, which offer advantages in terms of cost and environmental impact. rsc.orgresearchgate.net For instance, iodine and various organocatalysts have been shown to be effective in promoting the formation of N-heterocyclic frameworks. rsc.org The development of catalysts that can control both regioselectivity and stereoselectivity in the synthesis of phenyl-diazinane-diones is a key area of contemporary research.

Table 1: Comparison of Catalytic Systems in Heterocycle Synthesis

Catalyst SystemHeterocycle TypeKey Advantages
Palladium ComplexesPiperazines, PiperazinonesHigh efficiency, mild reaction conditions, good yields. nih.gov
Rhodium CatalystsCarboxycyclobutanesCan promote ring expansion reactions. mdpi.com
TriethylaminePyrrolesMetal-free, readily available. rsc.org
PiperidineChromenopyrrole frameworksEnvironmentally friendly (aqueous medium), rapid reaction. rsc.org
Copper-on-charcoal1,2,3-TriazolesHeterogeneous, allows for continuous flow synthesis. nih.gov

Microwave-Assisted and Flow Chemistry Approaches for Enhanced Efficiency

To accelerate reaction rates and improve yields, modern synthetic chemists are increasingly turning to enabling technologies such as microwave irradiation and flow chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, and can lead to higher product purity. nih.gov This technique has been successfully applied to the synthesis of a variety of six-membered heterocycles, including pyridazines and piperazinediones. mdpi.comnih.govresearchgate.net The application of microwave heating to the classical cyclization of succinic acid derivatives with phenylhydrazine could significantly improve the efficiency of this compound synthesis.

Flow Chemistry

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, and the potential for automated synthesis. nih.govyoutube.com This methodology has been used for the synthesis of 1,2,3-triazoles and C-glycosyl compounds. nih.govnih.gov A flow-based approach to the synthesis of this compound could involve pumping the reactants through a heated reactor coil, potentially containing a solid-supported catalyst, to achieve rapid and efficient conversion to the desired product.

Green Chemistry Principles in Diazinane-Dione Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic routes for this compound. This section highlights key green chemistry approaches, from the use of eco-friendly solvents to strategies for maximizing atom economy and employing sustainable catalysis.

Development of Eco-Friendly Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of diazinane-diones often rely on volatile organic compounds (VOCs), which pose environmental and health risks. In response, researchers are exploring greener alternatives.

The use of water as a solvent is highly desirable due to its non-toxicity, availability, and safety. For the synthesis of related N-heterocyclic compounds, water has been successfully employed as a solvent, often leading to high yields and simplified workup procedures. For instance, the synthesis of N-substituted succinimides, structurally similar to the diazinane-dione core, has been efficiently carried out in acetic acid, a more benign solvent than many chlorinated hydrocarbons. ijcps.org

Ionic liquids (ILs) and deep eutectic solvents (DESs) are also emerging as promising green reaction media. sioc-journal.cnresearchgate.net ILs, being non-volatile and thermally stable, can serve as both solvent and catalyst, potentially reducing reaction times and increasing yields in the synthesis of pyridazine (B1198779) derivatives. sioc-journal.cn DESs, which are mixtures of hydrogen bond donors and acceptors, offer a biodegradable and low-cost alternative to traditional solvents for the synthesis of various N-heterocyclic compounds. researchgate.net The application of these solvent systems to the synthesis of this compound holds significant potential for greener production.

Solvent TypeExamplesAdvantages in Heterocyclic Synthesis
Benign Solvents Water, Acetic Acid, EthanolNon-toxic, readily available, reduced environmental impact. ijcps.org
Ionic Liquids (ILs) Imidazolium-based ILsNon-volatile, thermally stable, can act as catalysts, recyclable. sioc-journal.cn
Deep Eutectic Solvents (DESs) Choline chloride/urea, Choline chloride/glycerolBiodegradable, low cost, simple preparation. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy and the E-factor (Environmental Factor) are key metrics for evaluating the greenness of a chemical process. researchgate.net The ideal synthesis maximizes the incorporation of starting material atoms into the final product, thereby minimizing waste.

Strategies to improve atom economy and reduce waste include:

One-pot syntheses: Combining multiple reaction steps into a single pot reduces the need for intermediate isolation and purification, thereby minimizing solvent use and waste generation. ijsrch.com

Catalytic approaches: The use of catalysts, as opposed to stoichiometric reagents, significantly reduces waste. nih.gov

Recycling of solvents and catalysts: Recovering and reusing solvents and catalysts can dramatically lower the E-factor of a process. google.com

The E-factor, which is the ratio of the mass of waste to the mass of product, provides a practical measure of the environmental impact. For bulk chemicals, the E-factor is typically low, while for fine chemicals and pharmaceuticals, it can be significantly higher. researchgate.net By implementing green chemistry principles, the E-factor for the production of this compound can be substantially reduced.

Sustainable Catalysis in the Production of this compound Precursors

Sustainable Synthesis of Phenylhydrazine: Traditionally, phenylhydrazine is produced via the diazotization of aniline (B41778) followed by reduction, a process that often uses harsh reagents and generates significant waste. google.com A greener alternative has been developed using aniline and butanone azine as raw materials with a recyclable hydrazonium salt catalyst. This method offers milder reaction conditions, fewer steps, and a higher yield (over 90%), with the added benefit of recyclable byproducts. google.com Furthermore, photoinduced, metal-free catalytic methods for the functionalization of phenylhydrazines are being explored, offering an environmentally friendly approach. nih.govtandfonline.com

Sustainable Synthesis of Succinic Anhydride (B1165640): Succinic acid, the precursor to succinic anhydride, is increasingly being produced from renewable biomass resources through fermentation. wikipedia.orgresearchgate.net The dehydration of bio-based succinic acid to succinic anhydride represents a significant step towards a more sustainable chemical industry. wikipedia.org Catalytic methods for the direct conversion of bio-based feedstocks, such as furoic acid, to succinic anhydride using visible light and a photocatalyst have also been reported, offering a highly efficient and environmentally friendly process. researchgate.net The use of heterogeneous catalysts, such as nanoporous nickel, for the synthesis of related succinimides from succinic anhydride in water further highlights the potential for green catalytic processes. researchgate.net

Derivatization Strategies of the this compound Core

The ability to modify the core structure of this compound is crucial for tuning its physicochemical and biological properties. Derivatization can be targeted at either the phenyl moiety or the diazinane ring system.

Modifications at the Phenyl Moiety

The phenyl ring of this compound is amenable to various electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. acs.orglibretexts.org

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce substituents onto the phenyl ring. The diazinane-dione moiety is generally considered to be an ortho-, para-directing group, although the specific reaction conditions can influence the regioselectivity. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org To utilize these methods, the phenyl ring must first be functionalized with a suitable leaving group, typically a halide.

Reaction TypeReagents and ConditionsSubstituent Introduced
Nitration HNO₃/H₂SO₄-NO₂
Halogenation Br₂/FeBr₃ or Cl₂/FeCl₃-Br, -Cl
Suzuki Coupling Arylboronic acid, Pd catalyst, base-Aryl
Heck Coupling Alkene, Pd catalyst, base-Alkenyl
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base-Alkynyl

Functionalization of the Diazinane Ring System

The diazinane ring of this compound possesses several sites for functionalization. The nitrogen atom at the 2-position and the carbonyl groups offer opportunities for various chemical transformations.

N-Alkylation and N-Arylation: The nitrogen atom at the 2-position can be alkylated or arylated using appropriate electrophiles. For instance, reaction with alkyl halides in the presence of a base can introduce alkyl chains. researchgate.net

Reactions at the Carbonyl Groups: The carbonyl groups can undergo reactions typical of amides. For example, reduction of the carbonyl groups can lead to the corresponding diazinane derivatives.

Ring-Opening and Rearrangement Reactions: Under certain conditions, the diazinane ring can undergo ring-opening reactions, providing access to different classes of compounds. For example, retro-Michael deconjugation has been observed in related pyridazinedione systems. researchgate.netrsc.org

Position of FunctionalizationReaction TypeReagents and ConditionsResulting Functional Group/Modification
N-2 Position AlkylationAlkyl halide, baseN-Alkyl
C-3, C-6 Positions ReductionReducing agents (e.g., LiAlH₄)Methylene (B1212753) groups
Diazinane Ring Sulfoalkylation1,3-PropanesultoneO-sulfoalkylated products researchgate.net

Strategies for Introducing Chiral Centers

The generation of stereogenic centers in the 1,2-diazinane-3,6-dione scaffold is a critical aspect of medicinal chemistry, as the biological activity of such compounds is often dependent on their stereochemistry. Several synthetic strategies have been developed to achieve enantioselective or diastereoselective synthesis of chiral 1,2-diazinane-3,6-dione analogs. These methods primarily focus on the asymmetric transformation of prochiral substrates or the use of chiral building blocks and auxiliaries.

Asymmetric Hydrogenation

One of the most efficient methods for creating chiral centers in cyclic hydrazine derivatives is through the catalytic asymmetric hydrogenation of a prochiral precursor, such as a cyclic N-acyl hydrazone. nih.govacs.org This strategy allows for the direct formation of a stereogenic center with high enantioselectivity.

Recent advancements have highlighted the efficacy of nickel-catalyzed asymmetric hydrogenation. For instance, a highly efficient nickel-(S,S)-Ph-BPE complex has been developed for the asymmetric hydrogenation of cyclic N-acyl hydrazones. nih.govacs.org This method yields a variety of chiral cyclic hydrazines in high yields and with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). nih.govacs.orgresearchgate.net The resulting chiral cyclic hydrazine can then be further manipulated or oxidized to afford the target chiral 1,2-diazinane-3,6-dione. The reaction has been shown to be scalable, proceeding smoothly on a gram scale without a decrease in enantioselectivity. nih.govacs.org

Catalyst System Substrate Product Enantiomeric Excess (ee) Reference
Ni-(S,S)-Ph-BPECyclic N-acyl hydrazoneChiral cyclic hydrazineUp to >99% nih.govacs.org
Chiral BoranesHydrazoneOptically active hydrazine75-93% researchgate.net
Manganese(I) complexHydrazoneChiral hydrazineUp to 99.9% researchgate.net
Cobalt ComplexHydrazone (with NHBz group)Chiral hydrazine95-98% researchgate.net

Interactive Data Table: Asymmetric Hydrogenation for Chiral Hydrazine Synthesis

Use of Chiral Auxiliaries

A well-established strategy in asymmetric synthesis is the temporary incorporation of a chiral auxiliary into the substrate molecule. wikipedia.orgnih.gov This auxiliary directs the stereochemical course of a subsequent reaction, and is then cleaved to yield the enantiomerically enriched product. wikipedia.org This approach offers a powerful tool for controlling stereoselectivity in the synthesis of complex molecules. nih.govresearchgate.net

In the context of 1,2-diazinane-3,6-dione synthesis, a chiral auxiliary can be attached to one of the nitrogen atoms. This chiral moiety then biases the approach of reagents to a prochiral center, for example, during an alkylation or an aldol (B89426) reaction at the C4 or C5 position of the diazinane ring. After the diastereoselective transformation, the auxiliary can be removed under mild conditions. researchgate.net While specific examples for this compound are not prevalent in the literature, the principles derived from the use of oxazolidinones or sulfur-based auxiliaries in other heterocyclic systems are applicable. illinoisstate.eduscielo.org.mx For example, camphor-based auxiliaries like camphorsultam have proven effective in various asymmetric reactions, including Michael additions and aldol reactions. wikipedia.org

Chiral Auxiliary Type Reaction Type General Outcome Key Features Reference
Oxazolidinones (Evans)Alkylation, Aldol ReactionsHigh diastereoselectivityPredictable stereochemistry, reliable removal nih.govresearchgate.net
Camphorsultam (Oppolzer)Diels-Alder, Aldol, Michael AdditionsHigh diastereoselectivityCrystalline derivatives aid purification wikipedia.org
PseudoephedrineAlkylationHigh diastereoselectivityAuxiliary can be cleaved to form chiral ketones or acids wikipedia.org
Sulfur-based auxiliariesAldol, Michael AdditionsHigh degree of diastereoselectivityEasy to prepare and remove scielo.org.mx

Interactive Data Table: Common Chiral Auxiliaries and Their Applications

Asymmetric Cycloaddition Reactions

Asymmetric cycloaddition reactions provide a powerful means of constructing chiral heterocyclic rings in a single step. Organocatalytic asymmetric [4+2] cycloaddition reactions have been successfully employed for the synthesis of chiral hexahydropyridazin spirocyclic scaffolds, which are structurally analogous to 1,2-diazinane-3,6-diones. nih.gov

This strategy typically involves the reaction of a 1,4-dipolar species with a dienophile in the presence of a chiral organocatalyst. For the synthesis of chiral 1,2-diazinane-3,6-diones, a suitable hydrazide-based 1,4-synthon could be reacted with an appropriate α,β-unsaturated carbonyl compound. The choice of the chiral catalyst, often a secondary amine, is crucial for achieving high diastereo- and enantioselectivity. nih.gov This approach allows for the creation of complex chiral structures, including those with spirocyclic systems, in good to excellent yields and selectivities. nih.gov

Catalytic Asymmetric Synthesis of Precursors

The asymmetric synthesis of chiral 1,2-diamines serves as an indirect but vital strategy for accessing chiral 1,2-diazinane-3,6-diones. ua.esrsc.orgnih.gov These chiral diamines can be subsequently cyclized with a suitable dicarbonyl equivalent to form the desired heterocyclic ring while retaining the stereochemical integrity. Various catalytic methods have been developed for the asymmetric synthesis of 1,2-diamines, including:

Ring-opening of meso-aziridines: Chiral catalysts can promote the enantioselective ring-opening of prochiral aziridines with a nitrogen nucleophile. ua.esresearchgate.net

Hydrogenation of C=N bonds: The asymmetric hydrogenation of diimines or related substrates can provide access to chiral 1,2-diamines. nih.gov

Diamination of olefins: The direct, enantioselective addition of two amino groups across a double bond is another powerful strategy. ua.es

These methods provide access to a wide range of enantiomerically enriched 1,2-diamines, which are versatile precursors for the synthesis of chiral this compound and its analogs. nih.gov

Chemical Reactivity and Transformational Chemistry of 1 Phenyl 1,2 Diazinane 3,6 Dione

Electrophilic and Nucleophilic Reactivity of the Diazinane-Dione System

The 1-phenyl-1,2-diazinane-3,6-dione ring system exhibits dual reactivity. The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. Conversely, the nitrogen atoms possess lone pairs, rendering them nucleophilic, although their reactivity is modulated by the adjacent phenyl and carbonyl groups. The N-H proton is acidic, and its removal generates a highly nucleophilic anion which can exist in several resonance forms, allowing for reactions at nitrogen or oxygen.

The two carbonyl groups within the diazinane-dione ring are part of a cyclic hydrazide structure, which is a type of amide. These carbonyl carbons are electrophilic and are primary sites for nucleophilic attack. The general mechanism is a nucleophilic acyl substitution, where a nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate can lead to either the reformation of the starting material or, if a suitable leaving group is present, a substitution product. In this cyclic system, this often leads to ring-opening.

However, strong reducing agents can reduce the carbonyls without ring cleavage. The reactivity is influenced by the steric hindrance and electronic effects of the N-phenyl group.

Below is a table summarizing the expected reactions with various nucleophiles at the carbonyl centers.

NucleophileReagent ExampleExpected Product/Mechanism
HydrideLithium aluminum hydride (LiAlH₄), Diborane (B8814927) (B₂H₆)Reduction of one or both carbonyl groups to methylenes (CH₂), yielding 1-phenyl-1,2-diazinane derivatives. With diborane, stepwise reduction to the mono-one is possible. acs.org
OrganometallicsGrignard Reagents (RMgX), Organolithiums (RLi)Nucleophilic addition to the carbonyls to form tertiary alcohols. This may be followed by elimination or rearrangement, potentially leading to ring-opening.
Hydroxide (B78521)Sodium Hydroxide (NaOH)Base-catalyzed hydrolysis. Attack at a carbonyl carbon leads to a tetrahedral intermediate, followed by ring-opening to yield a salt of N-(phenylamino)-N-succinoyl amine.
AlkoxidesSodium Methoxide (NaOMe)Transesterification is not applicable, but base-catalyzed ring-opening via attack at a carbonyl is a likely pathway, similar to hydrolysis.

The diazinane-dione system has two distinct nitrogen atoms. The N1 atom is substituted with a phenyl group, and its lone pair is delocalized into both the aromatic ring and the adjacent carbonyl group, significantly reducing its nucleophilicity. The N2 atom, part of an N-H bond, is more reactive.

The proton on N2 is acidic and can be removed by a base to form an ambident anion. This anion has electron density on both the N2 nitrogen and the oxygen of the enolate tautomer. Consequently, subsequent reaction with an electrophile (e.g., an alkyl halide) can lead to either N-alkylation or O-alkylation. Studies on the closely related 1-phenyl-1,2-dihydropyridazine-3,6-dione show that under phase-transfer catalysis conditions with reagents like 1,3-propanesultone, O-sulfoalkylation is the observed outcome. researchgate.net This suggests that the enol form is significantly involved in the reactivity of these systems.

N-Alkylation/Acylation: In the presence of a base, the N2 nitrogen can be deprotonated and subsequently alkylated or acylated. This provides a straightforward route to N,N'-disubstituted diazinane-diones.

O-Alkylation: The enol or enolate form of the molecule can react with electrophiles. The reaction of 1-phenyl-1,2-dihydropyridazine-3,6-dione with sulfoalkylating agents to yield O-substituted products highlights the accessibility of this pathway. researchgate.net

Ring-Opening and Rearrangement Reactions of this compound

The structural integrity of the diazinane-dione ring can be compromised under various conditions, leading to ring-opening or rearrangement reactions.

Hydrolytic Ring-Opening: Under either acidic or basic aqueous conditions, the cyclic hydrazide can undergo hydrolysis. This involves nucleophilic attack by water or hydroxide at one of the carbonyl carbons, followed by cleavage of the amide bond. The expected product is the N-succinoyl derivative of phenylhydrazine (B124118).

Reductive N-N Bond Cleavage: The nitrogen-nitrogen single bond is relatively weak (bond energy ~70 kcal/mol) and can be cleaved under reductive conditions. capes.gov.br Hydrogenolysis using catalysts like Raney Nickel can break the N-N bond, which, after subsequent hydrolysis of the amide bonds, would ultimately yield succinic acid and aniline (B41778). capes.gov.br

Rearrangements: In related systems, base-catalyzed rearrangements have been observed. For instance, certain N-phenylamino-pyridinedicarboximides have been shown to isomerize to the more stable 2-phenyl-1,4-dioxo-hydropyrido[3,4-d]pyridazines upon heating in the presence of a strong base like sodium ethoxide. nih.gov By analogy, this compound could potentially undergo skeletal rearrangements under specific thermal or catalytic conditions, although such reactions are not widely documented for this specific compound.

Pericyclic and Cycloaddition Reactions Involving the Diazinane Ring

Pericyclic reactions, including cycloadditions, are concerted reactions that proceed through a cyclic transition state. The saturated carbon backbone of this compound makes it unsuitable to act as a 4π component (diene) in a standard Diels-Alder reaction.

However, the reactivity of its oxidized counterpart, 1-phenyl-1,2-diaza-4-cyclohexene-3,6-dione (the azo-compound), would be dramatically different. Cyclic azo compounds, such as the well-studied 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), are exceptionally reactive dienophiles in [4+2] cycloaddition reactions due to the electron-withdrawing nature of the adjacent carbonyl groups. researchgate.net They can also participate in other cycloadditions, such as [3+2] additions. nih.gov

If this compound were oxidized to its corresponding azo derivative, it would be expected to react readily with a variety of dienes.

Reaction TypeReactantExpected Product
[4+2] CycloadditionConjugated Dienes (e.g., Cyclopentadiene, Butadiene)Diels-Alder adducts, forming fused or bridged polycyclic nitrogen-containing heterocycles.
[3+2] Cycloaddition1,3-Dipoles (e.g., Azides, Nitrones)Five-membered heterocyclic rings fused to the diazinane system.
Ene ReactionAlkenes with allylic hydrogensFormation of an adduct where the azo group has added to one end of the double bond and a hydrogen has been transferred from the alkene's allylic position.

Redox Chemistry of this compound Derivatives

The redox chemistry of this compound involves the reduction of the carbonyl groups and the N-N bond, or the oxidation of the ring.

Reduction: The carbonyl groups of cyclic hydrazides can be selectively reduced. Research by Feuer and Brown demonstrated that 1,2-diarylperhydropyridazine-3,6-diones (the parent ring of the title compound) are reduced to the corresponding perhydropyridazines (with CH₂ groups replacing C=O groups) in high yield using diborane in THF at 65 °C. acs.org At lower temperatures, it was possible to isolate the partially reduced mono-carbonyl intermediate. acs.org Milder reducing agents used for hydrazones, such as sodium borohydride, might also be effective under specific conditions. researchgate.net Hydrazine (B178648) itself can be used as a reducing agent, often for C=C bonds, but its use in reducing carbonyls is limited to the Wolff-Kishner reaction of the corresponding hydrazones under harsh basic conditions. organicchemistrydata.org

Oxidation: Oxidation of the this compound can occur at the heterocyclic ring. Dehydrogenation of the C4-C5 bond would lead to the formation of the unsaturated derivative, 1-phenyl-1,2-dihydropyridazine-3,6-dione. Further oxidation could potentially lead to a fully aromatic pyridazinium-type species, although this would require more forcing conditions and may be accompanied by degradation. The N-N bond can also be a site of oxidation, though this is less common for hydrazides compared to hydrazines.

Advanced Spectroscopic and Crystallographic Elucidation of 1 Phenyl 1,2 Diazinane 3,6 Dione and Its Derivatives

Vibrational Spectroscopy Applications in Conformational Analysis

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is instrumental in identifying functional groups and analyzing the molecular vibrations that dictate the conformational landscape of 1-phenyl-1,2-diazinane-3,6-dione.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

FT-IR spectroscopy is a cornerstone technique for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For compounds structurally similar to this compound, such as its isomer 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione, detailed vibrational assignments have been performed. nih.gov The spectrum is characterized by distinct bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key vibrational modes include the N-H stretching vibrations, which typically appear as strong bands in the 3200-3100 cm⁻¹ region. The carbonyl (C=O) stretching vibrations of the dione (B5365651) structure are particularly intense and are observed in the 1750-1650 cm⁻¹ range. The presence of the phenyl group introduces a series of characteristic absorptions, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, typically found in the 1600–1450 cm⁻¹ region. nih.govresearchgate.net Vibrations associated with the C-N bonds of the diazinane ring also provide crucial structural information. nih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for a Related Diazinane-dione Structure Data based on analysis of 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione. nih.gov

Vibrational ModeTypical Wavenumber (cm⁻¹)Description
N-H Stretch~3205Stretching of the nitrogen-hydrogen bond in the diazinane ring.
Aromatic C-H Stretch~3060Stretching of carbon-hydrogen bonds on the phenyl group.
C=O Stretch~1710, ~1670Symmetric and asymmetric stretching of the two carbonyl groups.
Phenyl C=C Stretch~1595, ~1495In-plane stretching vibrations of the aromatic ring.
C-N Stretch~1340Stretching of the carbon-nitrogen bonds within the heterocyclic ring.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrational Analysis

FT-Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on changes in polarizability. For cyclic diones, FT-Raman is particularly effective for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FT-IR spectrum. nih.gov

In the FT-Raman spectrum of related diazinane-dione structures, the symmetric C=O stretching vibration often appears as a strong band. The vibrations of the phenyl ring are also prominent, especially the ring "breathing" mode, which is a symmetric vibration involving the entire ring and typically appears as a sharp, intense band around 1000 cm⁻¹. nih.gov The C-S stretching vibration, if a sulfur-containing derivative were analyzed, is known to appear in the 700-600 cm⁻¹ range. researchgate.net This technique aids in a more complete assignment of the vibrational modes, contributing to a comprehensive conformational analysis.

Table 2: Selected FT-Raman Active Modes for a Related Diazinane-dione Structure Data based on analysis of 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione. nih.gov

Vibrational ModeTypical Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch~3065Stretching of carbon-hydrogen bonds on the phenyl group.
C=O Stretch~1705Symmetric stretching of the carbonyl groups, often strong in Raman.
Phenyl Ring Breathing~1001Symmetric radial stretching of the phenyl ring, characteristic and sharp.
C-C-C Trigonal Bend~1031Bending vibration within the phenyl ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

NMR spectroscopy is unparalleled in its ability to provide detailed information about the connectivity and spatial arrangement of atoms in a molecule.

Multi-Dimensional NMR Techniques for Complex Derivative Structure Assignment

For complex derivatives of this compound, one-dimensional ¹H and ¹³C NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are essential for unambiguous structure assignment.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons in the molecule, such as those on the ethylenic backbone of the diazinane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on through-space proximity of protons, regardless of whether they are connected through bonds. mdpi.com This is particularly powerful for conformational analysis, as it can reveal the relative orientation of the phenyl group with respect to the diazinane ring. For instance, a NOESY cross-peak between a proton on the phenyl ring and a proton on the diazinane ring would indicate their spatial closeness, helping to define the molecule's three-dimensional shape. mdpi.com

Solid-State NMR for Conformational Studies

While solution-state NMR reveals the average conformation of a molecule, solid-state NMR (ssNMR) provides insight into its structure and dynamics in the crystalline or amorphous solid phase. This is crucial because intermolecular interactions and crystal packing forces can lock the molecule into a specific conformation that may differ from its solution-state counterpart.

Techniques such as R1ρ relaxation-dispersion ssNMR can be used to study conformational exchange processes occurring on the microsecond-to-millisecond timescale. nih.gov By measuring the decay of nuclear spin coherence under variable radiofrequency fields, it is possible to characterize the kinetics and thermodynamics of exchange between different conformational states. nih.gov For a molecule like this compound, ssNMR could be used to probe for subtle conformational dynamics, such as restricted rotation of the phenyl group or slight puckering of the diazinane ring within the crystal lattice.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The electron impact (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M+•) corresponding to its exact mass (C₁₀H₁₀N₂O₂ = 190.07 g/mol ). nih.gov

The fragmentation of the molecular ion would likely proceed through several characteristic pathways based on the analysis of related heterocyclic and aromatic compounds. derpharmachemica.comraco.cat Key fragmentation processes would involve:

Loss of Neutral Molecules: Initial fragmentation often involves the loss of small, stable neutral molecules. For this structure, the loss of carbon monoxide (CO, 28 Da) from the dione moiety is a highly probable event.

Ring Cleavage: The six-membered diazinane ring can undergo cleavage at various points. A common pathway for related cyclic hydrazides is the cleavage of the N-N bond.

Phenyl Group Fragmentation: The phenyl group can lead to characteristic fragments. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 and the phenyl cation (C₆H₅⁺) at m/z 77 are common signatures of a phenyl substituent. derpharmachemica.com

Diagnostic Ions: Specific fragments can serve as diagnostic markers for the core structure. For instance, the formation of ions containing the p-phenylenediamine (B122844) skeleton has been used to identify related quinone contaminants. nih.gov

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

m/zPlausible Fragment IonProposed Neutral Loss
190[C₁₀H₁₀N₂O₂]⁺•Molecular Ion (M⁺•)
162[C₉H₁₀N₂O]⁺•CO
119[C₇H₇N₂O]⁺CO, HNCO
105[C₆H₅N₂O]⁺CH₂CO, HCN
91[C₇H₇]⁺Loss of the diazinane-dione portion
77[C₆H₅]⁺Loss of the entire heterocyclic substituent

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

Insights into Intramolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of organic molecules is significantly influenced by non-covalent interactions, particularly hydrogen bonding. In derivatives of this compound, both inter- and intramolecular hydrogen bonds are expected to play a crucial role in stabilizing the crystal lattice.

Intramolecular hydrogen bonds, although less likely in the parent molecule, could be engineered through specific substitution on the phenyl ring. For example, an ortho-substituent with a hydrogen bond acceptor atom could lead to the formation of a six or seven-membered ring through an intramolecular hydrogen bond with the N-H group. Such intramolecular interactions have been shown to influence the conformation and properties of azo derivatives containing an amide linkage. nih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound

Interaction TypeDonorAcceptorPotential Geometry
IntermolecularN-HC=OFormation of centrosymmetric dimers or extended chains
IntramolecularN-HOrtho-substituent on phenyl ringFormation of a cyclic motif

Analysis of Conformational Distortions in the Diazinane Ring

The six-membered 1,2-diazinane ring is not planar and can adopt various conformations, such as boat, twist-boat, or chair forms. The specific conformation is determined by a balance of steric and electronic factors, including the substituents on the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are directly related to its electronic structure and the extent of conjugation. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the phenyl ring and the dicarbonyl system within the diazinane ring.

The electronic transitions in organic molecules primarily involve the promotion of electrons from a higher energy occupied molecular orbital (HOMO) to a lower energy unoccupied molecular orbital (LUMO). rsc.org In this compound, two main types of electronic transitions are anticipated: π → π* and n → π* transitions.

The phenyl group is a chromophore that gives rise to characteristic π → π* transitions. These transitions are typically observed in the UV region and are responsible for strong absorption bands. The conjugation of the phenyl ring with the nitrogen atom of the diazinane ring can lead to a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

The carbonyl groups in the diazinane ring possess non-bonding electrons (n electrons) on the oxygen atoms. These can be excited to an anti-bonding π* orbital, resulting in an n → π* transition. These transitions are generally weaker in intensity than π → π* transitions and appear at longer wavelengths.

A study on diaryl-substituted maleic hydrazides, which are structurally analogous to this compound, provides insight into their UV-Vis spectra. The spectra of these related compounds show distinct absorption bands in the UV region, which can be attributed to the electronic transitions within the conjugated system. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound

Wavelength (λmax) Range (nm)Molar Absorptivity (ε)Transition TypeAssociated Chromophore
200-280Highπ → πPhenyl ring conjugated with the diazinane system
> 280Lown → πCarbonyl groups

It is important to note that the solvent in which the spectrum is recorded can influence the position of the absorption maxima. Polar solvents can lead to shifts in the n → π* transitions.

Theoretical and Computational Investigations of 1 Phenyl 1,2 Diazinane 3,6 Dione

Quantum Chemical Calculations

No specific studies utilizing Density Functional Theory to determine the optimized geometry and electronic properties of 1-phenyl-1,2-diazinane-3,6-dione are available in the public domain. Such a study would typically involve methods like B3LYP to calculate bond lengths, angles, and the electronic distribution within the molecule.

There are no published high-accuracy electronic structure determinations for this compound using ab initio methods. These methods, while computationally intensive, provide a fundamental understanding of the molecule's electronic behavior.

A detailed HOMO-LUMO analysis for this compound, which is crucial for predicting its chemical reactivity, has not been reported. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's stability and potential reaction pathways.

Molecular Electrostatic Potential (MEP) maps for this compound are not available. An MEP map would visualize the electron density, highlighting electrophilic and nucleophilic sites and predicting how the molecule might interact with other chemical species.

Specific Natural Bond Orbital (NBO) analysis, which explains hyperconjugative interactions and intramolecular charge transfer, has not been performed on this compound according to available literature.

Molecular Dynamics Simulations

There is no evidence of molecular dynamics simulations having been conducted for this compound. These simulations would provide insight into the compound's dynamic behavior, conformational changes, and interactions with its environment over time.

Conformational Sampling and Flexibility Analysis of the Diazinane Ring

The conformational landscape of the 1,2-diazinane-3,6-dione ring is a critical determinant of its chemical and biological properties. Theoretical studies focusing on similar heterocyclic systems provide insights into the probable conformations of this core structure. The diazinane ring, a six-membered heterocycle containing two adjacent nitrogen atoms, can adopt several conformations, including chair, boat, and twist-boat forms.

Computational methods, such as molecular mechanics and quantum chemical calculations (e.g., Hartree-Fock and Density Functional Theory), are employed to explore the potential energy surface of the diazinane ring. These studies often reveal that chair conformations are the most stable, though the presence of substituents can influence the energetic preference for other forms. For instance, the analysis of related structures like 3-methyltetrahydro-1,3-oxazine has shown that the potential energy surface contains multiple minima corresponding to different conformers, with the chair forms being the most stable. researchgate.net The interconversion between these conformers, such as the chair-chair inversion, can proceed through various pathways involving twist forms. researchgate.net

In a broader context, conformational analysis of seven-membered nitrogen heterocycles has been performed using molecular modeling, indicating the importance of such studies for understanding structure-property relationships. researchgate.net Similarly, studies on dihydrodiazocinones, which are eight-membered heterocycles, have identified non-interconverting conformations on the NMR timescale at ambient temperature, with an activation energy for conversion of approximately 21 kcal/mol. nih.gov While not directly on the six-membered diazinane ring, these findings highlight the common practice of using computational and experimental (NMR) methods to understand the conformational behavior of nitrogen-containing heterocycles. researchgate.netnih.gov

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent medium can play a crucial role in modulating the conformational equilibrium and reactivity of this compound. Computational models that incorporate solvent effects, either implicitly (using continuum models like the Polarizable Continuum Model, PCM) or explicitly (including individual solvent molecules), are essential for a realistic description of the molecule's behavior in solution.

Solvent polarity is a key factor. Polar solvents are expected to stabilize more polar conformers of the molecule, potentially shifting the conformational equilibrium compared to the gas phase or nonpolar solvents. This can have a direct impact on the molecule's reactivity in different chemical environments.

For instance, studies on the Diels-Alder and ene reactions of related compounds like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) have demonstrated a significant influence of the solvent on reaction rates. researchgate.net The transfer from a less polar to a more polar solvent can alter the activation energies and reaction pathways. While this study focuses on a different heterocyclic system, the principles of solvent effects on reactivity are broadly applicable.

The solubility of this compound has been experimentally determined to be 25.1 µg/mL at pH 7.4, indicating its interaction with an aqueous environment. nih.gov Theoretical models can be used to rationalize this solubility by calculating the free energy of solvation, which depends on the interplay of electrostatic and non-polar interactions between the solute and solvent molecules.

In Silico Prediction of Chemical Properties and Reaction Pathways

Computational chemistry offers a powerful toolkit for predicting a wide range of chemical properties of this compound, as well as for exploring potential reaction pathways. In silico methods can provide valuable insights that complement experimental studies.

Predicted Chemical Properties: A number of physicochemical properties for this compound have been computed and are available in public databases like PubChem. nih.gov These descriptors are fundamental for understanding the molecule's behavior and for its potential applications.

PropertyPredicted ValueSource
Molecular Weight190.20 g/mol PubChem
XLogP30.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem
Exact Mass190.074227566 DaPubChem
Topological Polar Surface Area49.4 ŲPubChem
Heavy Atom Count14PubChem
Formal Charge0PubChem
Complexity247PubChem

Reaction Pathway Prediction: Theoretical methods can be used to model various chemical reactions involving this compound. For example, the sites of metabolism can be predicted by considering the reactivity of different parts of the molecule. These predictions are often based on the stability of potential intermediates and the activation energies of the reaction steps. For other nitrogen-containing heterocyclic compounds, in silico metabolism prediction has been successfully applied. researchgate.net

Furthermore, computational studies can elucidate the mechanisms of reactions such as hydrolysis, oxidation, and reduction. By mapping the potential energy surface for these transformations, researchers can identify the most likely reaction pathways and predict the structure of the resulting products.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models rely on a set of numerical descriptors that encode the structural and physicochemical properties of molecules. For a class of compounds like diazinane diones, a variety of descriptors can be calculated to build predictive models. These descriptors are typically categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., Wiener index, Kier & Hall indices), connectivity indices, and counts of specific structural fragments.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.

Physicochemical Descriptors: Related to the molecule's electronic and hydrophobic properties, such as partial charges on atoms, dipole moment, polarizability, and logP (partition coefficient).

For instance, in a QSAR study on thiazolidine-2,4-dione derivatives, a range of descriptors were calculated, including thermodynamic, structure-dependent, topological, and charge-dependent parameters. nih.gov These included properties like partition coefficient, polarity, polarizability, and the sum of charges on nitrogen and oxygen atoms. nih.gov Similar types of descriptors would be relevant for building QSAR/QSPR models for this compound and its analogs.

The development of a robust QSAR or QSPR model involves several key steps:

Data Set Collection: A dataset of molecules with known activities or properties is assembled.

Descriptor Calculation: A wide range of computational descriptors are calculated for each molecule in the dataset.

Variable Selection: Statistical methods are used to select a subset of descriptors that are most relevant to the activity or property being modeled.

Model Building: A mathematical model is constructed using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. This often involves cross-validation (e.g., leave-one-out) and prediction on an external test set of molecules not used in model development.

For example, a 4D-QSAR study on 4,5-dihydro-1,3,4-oxadiazole derivatives targeting the cannabinoid receptor resulted in a model with good statistical parameters (r² = 0.8487, Q²LOO = 0.7667). nih.gov This indicates a strong correlation between the selected descriptors and the biological activity. The development of such models for this compound would require a dataset of related compounds with measured properties and would allow for the prediction of the behavior of new, untested derivatives.

Molecular Docking and Protein-Ligand Interaction Studies (mechanistic focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in understanding the molecular basis of a ligand's biological activity and can provide a mechanistic focus on the interactions at the atomic level.

In the context of this compound, molecular docking studies would involve placing the molecule into the binding site of a specific protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then scoring them based on a force field that estimates the binding affinity.

Key interactions that are typically analyzed in protein-ligand docking studies include:

Hydrogen Bonds: Interactions between hydrogen bond donors (like the N-H group in the diazinane ring) and acceptors (like the carbonyl oxygens) of the ligand and corresponding residues in the protein.

Hydrophobic Interactions: Interactions between the nonpolar parts of the ligand (such as the phenyl ring) and hydrophobic residues in the binding site.

π-π Stacking: Interactions between the aromatic phenyl ring of the ligand and aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein.

Electrostatic Interactions: Favorable interactions between charged or polar groups on the ligand and protein.

For example, molecular docking studies of quinoxaline (B1680401) derivatives with the EGFR receptor revealed significant binding interactions, with binding energies ranging from -9.57 to -12.03 kcal/mol. nih.gov Similarly, docking studies of an arylpiperazine derivative with serotonin (B10506) receptors identified a charge-reinforced hydrogen bond and CH-π stacking as key interactions. researchgate.net

A hypothetical molecular docking study of this compound could reveal a similar pattern of interactions, depending on the specific protein target. The phenyl group would likely engage in hydrophobic and/or π-stacking interactions, while the dione (B5365651) moiety could participate in hydrogen bonding. Understanding these specific interactions is crucial for the rational design of more potent and selective analogs.

Prediction of Binding Modes and Interaction Energies with Target Proteins

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and affinity, providing a rationale for the molecule's potential biological activity. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be extrapolated from studies on analogous structures, such as pyridazinedione and other hydrazide derivatives. nih.govnih.govmdpi.com

The process involves preparing a 3D structure of this compound and docking it into the active site of a selected target protein. The selection of the target protein is typically based on the therapeutic area of interest. For instance, given the structural similarities to compounds with anti-inflammatory or anticancer properties, potential targets could include cyclooxygenase (COX) enzymes or various protein kinases. nih.govmdpi.com

Docking algorithms then explore various possible conformations and orientations of the ligand within the binding pocket, calculating a scoring function to estimate the binding affinity. This score, often expressed in kcal/mol, represents the free energy of binding. A lower binding energy generally indicates a more stable protein-ligand complex.

To illustrate the potential outcomes of such a study, the following interactive table presents hypothetical binding energies and key interacting residues for this compound with two common enzyme targets, based on data from related compounds.

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)5KIR-8.5Tyr385, Arg513, Val523
Phosphoinositide 3-kinase (PI3Kα)4L23-7.9Val851, Ser774, Lys802

This table is illustrative and based on computational studies of analogous structures. Actual values for this compound would require specific experimental validation.

Elucidation of Specific Molecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)

The stability of a ligand-protein complex is determined by a network of specific molecular interactions. nih.govnih.gov Computational analysis provides a detailed view of these interactions, which is crucial for understanding the basis of molecular recognition and for guiding further structural modifications to enhance affinity and selectivity.

Hydrogen Bonding: The 1,2-diazinane-3,6-dione core of the molecule contains two carbonyl groups and a nitrogen atom within the heterocyclic ring, all of which can potentially participate in hydrogen bonding. The carbonyl oxygens are expected to act as hydrogen bond acceptors, interacting with donor residues in the protein's active site, such as the amide protons of the peptide backbone or the side chains of amino acids like tyrosine, serine, or arginine. nih.gov The nitrogen atom of the diazinane ring could also be involved in hydrogen bonding, depending on its protonation state and the chemical environment of the binding pocket.

The interplay between hydrogen bonds and hydrophobic interactions is a critical determinant of the ligand's binding orientation and strength. nih.govresearchgate.net A detailed analysis of these interactions can be visualized using molecular modeling software, which can generate 2D and 3D representations of the ligand-protein complex.

The following interactive table summarizes the types of molecular interactions that would be anticipated for this compound within a hypothetical protein binding site, based on computational studies of similar heterocyclic compounds.

Type of InteractionPotential Interacting Moiety on LigandPotential Interacting Amino Acid Residues
Hydrogen BondCarbonyl groups, Diazinane ring nitrogenSer, Thr, Tyr, Asn, Gln, Arg, His
Hydrophobic InteractionPhenyl ring, Diazinane ringAla, Val, Leu, Ile, Pro, Met, Phe, Trp
π-π StackingPhenyl ringPhe, Tyr, Trp, His

This table is illustrative and based on computational studies of analogous structures. The specific interactions for this compound would be target-dependent and require experimental confirmation.

Structure Activity Relationship Sar Studies for Biological Target Interaction of Diazinane Diones

Methodologies for Investigating SAR in N-Phenyl-Diazinane-Diones

In a typical research scenario, investigating the SAR of N-phenyl-diazinane-diones would involve the synthesis of a variety of analogues and the evaluation of their biological effects.

Elucidation of Molecular Recognition Mechanisms with Biological Macromolecules

Understanding how a molecule like 1-phenyl-1,2-diazinane-3,6-dione interacts with biological macromolecules at a molecular level is key to explaining its activity.

Mechanistic Studies of Biological Effects at the Cellular Level (excluding human clinical data)

Beyond interactions with isolated proteins, understanding the effects of this compound on whole cells is a critical step. This would involve a variety of cell-based assays to determine how the compound affects cellular processes such as proliferation, signaling pathways, or apoptosis. However, specific studies detailing these effects for this compound are not currently available.

Modulation of Cellular Signaling Pathways

While direct studies on this compound's effect on cellular signaling are limited, the broader class of pyridazinone derivatives has been shown to interact with various signaling pathways. For instance, certain pyridazinone analogs have demonstrated the ability to modulate pathways involved in inflammation and cell proliferation. The phenyl group in this compound is a critical determinant for potential interactions. The position and nature of substituents on this phenyl ring can dramatically alter the molecule's ability to fit into the binding pockets of target proteins, thereby influencing signaling cascades.

The dione (B5365651) functionality within the diazinane ring provides hydrogen bond donor and acceptor sites, which are crucial for molecular recognition by biological targets. Alterations to this core structure, such as the introduction of different substituents on the carbon atoms of the ring, would likely impact its signaling modulation profile.

Interaction with Specific Enzymes or Receptors

The structural motifs present in this compound suggest potential interactions with a range of enzymes and receptors. The diazinane-dione scaffold can act as a mimic of endogenous molecules, allowing it to bind to the active sites of enzymes or the ligand-binding domains of receptors.

For example, various heterocyclic compounds containing a dione moiety are known to inhibit enzymes such as kinases, which are pivotal in cellular signaling. The phenyl group can contribute to hydrophobic interactions within the enzyme's active site, enhancing binding affinity. The specific substitution pattern on the phenyl ring would be a key factor in determining the selectivity and potency of enzyme inhibition.

Comparative SAR Studies with Related Heterocyclic Scaffolds

To further elucidate the potential biological activities of this compound, it is instructive to compare its structure-activity relationships with those of well-studied related heterocyclic scaffolds, namely pyrimidinediones and hydantoins.

Pyrimidinediones: This class of compounds, which includes the well-known nucleobase uracil, features a six-membered ring with two nitrogen atoms at positions 1 and 3. Pyrimidinedione derivatives are known to exhibit a wide range of biological activities, including anticancer and antiviral effects. The arrangement of the nitrogen atoms in the pyrimidinedione ring, compared to the adjacent nitrogens in the diazinane-dione ring, leads to different three-dimensional shapes and electronic properties, which in turn dictate their target specificity.

Hydantoins: These are five-membered heterocyclic rings containing a dione moiety and two nitrogen atoms. Hydantoin derivatives are a cornerstone in medicinal chemistry, with prominent examples including the anticonvulsant drug phenytoin. The smaller ring size of hydantoins compared to the six-membered diazinane-dione ring imposes different conformational constraints, influencing how they interact with biological macromolecules.

The table below provides a comparative overview of the general structure-activity relationships for these three heterocyclic scaffolds.

FeatureDiazinane Diones (Predicted)PyrimidinedionesHydantoins
Core Scaffold Six-membered ring, 1,2-dinitrogenSix-membered ring, 1,3-dinitrogenFive-membered ring
Key Substituent Effects Phenyl group substitution is critical for activity.Substitutions at N1, N3, and C5 significantly modulate activity. nih.govSubstitutions at C5 are crucial for activity; N-alkylation can also play a role. nih.gov
Common Biological Targets Kinases, other enzymes (speculative)Kinases, Dihydrofolate reductase, Reverse transcriptaseIon channels, Enzymes (e.g., TACE) nih.govresearchgate.net
Therapeutic Areas Anticancer, Anti-inflammatory (potential)Anticancer, Antiviral, Antibacterial juniperpublishers.comnih.govAnticonvulsant, Anti-inflammatory, Anticancer ekb.eg

Applications of 1 Phenyl 1,2 Diazinane 3,6 Dione in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity and structural features of the 1-phenyl-1,2-diazinane-3,6-dione core make it an excellent starting point for the construction of more complex molecular architectures.

The 1,2-diazinane-3,6-dione (also known as pyridazinedione) ring system is a valuable precursor for creating fused and polycyclic heterocyclic compounds. The double bond, which can be present in the unsaturated form of the ring, can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. This reactivity allows for the annulation of additional rings onto the core structure, providing a straightforward entry into complex polycyclic systems. For instance, the reaction of related 1,2-diazine systems with various dienes can yield intricate bridged or fused bicyclic structures, which are common motifs in natural products and pharmaceutically active compounds.

Furthermore, the dione (B5365651) functionality can be used as a handle for condensation reactions to build additional heterocyclic rings. Similar dione-containing scaffolds, like indane-1,3-dione, are widely used as synthetic intermediates for creating a variety of biologically active molecules through such transformations. nih.govmdpi.com The strategic manipulation of the nitrogen and carbonyl groups within the this compound ring allows for the regioselective construction of new rings, leading to diverse libraries of polycyclic heterocycles. nih.govresearchgate.netresearchgate.net

Combinatorial chemistry is a powerful tool for drug discovery, relying on the rapid synthesis of large numbers of related compounds, or "libraries." The this compound scaffold is well-suited for this purpose due to its multiple points of diversification.

The Phenyl Ring: The phenyl group can be substituted with a wide array of functional groups (e.g., halogens, alkyls, alkoxys) either by starting with a substituted phenylhydrazine (B124118) or by post-synthesis modification of the phenyl ring.

The Nitrogen Atoms: The nitrogen atom at position 2 can potentially be alkylated or acylated, introducing further diversity.

The Carbonyl Groups: The ketone functionalities at positions 3 and 6 can undergo various reactions, including condensations with active methylene (B1212753) compounds, to append additional molecular complexity.

This ability to systematically vary substituents at multiple positions allows for the generation of large libraries of compounds based on a common core. The synthesis of libraries of related heterocyclic diones, such as piperazine-2,5-diones and 1,2,4-triazine-3,5-diones, has been successfully demonstrated as an effective strategy for identifying new pharmacological agents. researchgate.netnih.govnih.gov The this compound core provides a robust and versatile template for similar library development efforts. rsc.org

Potential in Functional Materials Research

The electronic and structural properties of the this compound scaffold suggest its potential for use in the development of advanced functional materials.

Derivatives of nitrogen-containing heterocycles, particularly those with aromatic and dione functionalities, often exhibit interesting optical and electronic properties. The combination of the electron-donating phenyl group and the electron-withdrawing dione system can create a donor-π-acceptor (D-π-A) type structure, which is a common design principle for materials with non-linear optical (NLO) properties. nih.govuobabylon.edu.iqnih.gov

Research on related heterocyclic systems provides insight into the potential of diazinane-dione derivatives. For example, various pyridine (B92270) and 1,2-diazine derivatives are known to have applications in opto-electronics as fluorescent materials, semiconductors, and components of liquid crystals. nih.govtcu.ac.jp The introduction of a phenyl ring and other substituents can tune the electronic structure, impacting properties like fluorescence quantum yield and absorption spectra. researchgate.net Similarly, the rigid, polarizable structure of certain N-phenylpyridinium salts and azobenzene (B91143) derivatives allows them to form liquid crystalline phases. nih.govresearchgate.netnih.govmdpi.commdpi.com By analogy, tailored derivatives of this compound could be designed to exhibit specific photophysical or liquid crystalline behaviors.

Heterocyclic SystemObserved PropertyPotential ApplicationReference
Pyridyl-based compoundsNematic liquid crystal phase, high birefringenceLiquid Crystal Displays (LCDs), Spatial Light Modulators nih.govresearchgate.net
1,2-Diazine derivativesHigh fluorescenceSensors, Electroluminescent Materials, Lasers tcu.ac.jp
Indane-1,3-dione derivativesElectron acceptor, NLO propertiesDyes for Solar Cells, Photoinitiators mdpi.com
Isoindoline-1,3-dione derivativesNon-linear optical activityOptoelectronics, Photonic Devices researchgate.net
AzoxybenzenesLiquid crystalsDisplay Technologies mdpi.com

The this compound moiety can be incorporated into polymer structures to impart specific properties to the resulting material. This can be achieved by functionalizing the core scaffold to create a monomer suitable for polymerization. For instance, a polymerizable group, such as a vinyl or acrylate (B77674) moiety, could be attached to the phenyl ring. The subsequent polymerization of this monomer would produce a polymer with the diazinane-dione unit as a repeating side chain.

This approach allows for the creation of polymers with tailored properties. For example, incorporating the polar, heterocyclic diazinane-dione unit could modify the thermal properties, solubility, and mechanical behavior of the polymer. rsc.org Furthermore, if the diazinane-dione derivative possesses specific optical properties, these could be transferred to the polymer, creating functional materials like fluorescent polymers or polymer-based sensors. The synthesis of polymers bearing various functional moieties, including free radicals and peptides, is a well-established field, and the this compound scaffold represents a new potential building block for such materials. tcu.ac.jpnih.govresearchcommons.org

Utilization in Probe Development for Chemical Biology Investigations

Chemical probes are essential tools for studying biological systems. The pyridazinedione scaffold has emerged as a particularly useful platform for developing probes for chemical biology, especially for the site-selective modification of proteins.

The unsaturated pyridazinedione ring system can act as a Michael acceptor, reacting selectively with nucleophilic amino acid residues, most notably cysteine. This reactivity has been harnessed to develop reagents for the specific and reversible modification of thiols in peptides and proteins. nih.gov The reaction kinetics can be tuned by altering the substituents on the pyridazinedione ring, allowing for the design of probes with specific reactivity profiles. nih.gov

The this compound structure is an ideal starting point for creating such probes. It can be incorporated into a trifunctional architecture, which includes:

A reactive group: The diazinane-dione ring itself, for covalent modification of a biological target like a cysteine residue.

A recognition element: A moiety that directs the probe to a specific protein or cellular location, which could be attached via the phenyl group.

A reporter group: A fluorescent dye or an affinity tag (like biotin) for detection or purification, which could also be linked via the phenyl group or another position.

This modular design enables the synthesis of sophisticated probes for protein profiling, bioimaging, and target identification. rsc.orgmdpi.com The stability and tunable reactivity of the pyridazinedione core make it a highly attractive scaffold for advancing chemical biology research.

Future Research Directions and Emerging Methodologies for 1 Phenyl 1,2 Diazinane 3,6 Dione

Development of Novel Stereoselective Synthetic Pathways

The synthesis of pyridazinone derivatives is an active area of research, but the development of stereoselective methods for saturated rings like 1,2-diazinane-3,6-dione remains a crucial future direction. The introduction of chiral centers into the molecule could profoundly influence its biological activity. Future research will likely focus on adapting modern synthetic strategies to produce enantiomerically pure forms of 1-phenyl-1,2-diazinane-3,6-dione and its analogues.

Promising approaches could be adapted from methodologies developed for other nitrogen heterocycles. For instance, the tandem aza-Prins type dimerization and cyclization process, which has been successfully used for the stereocontrolled synthesis of 1,6-diazecanes, could potentially be modified to create complex diazepinediones and related structures. rsc.org Similarly, strategies involving the selective opening of triarylimidazoline rings to create vicinal diamines demonstrate the feasibility of highly controlled stereoselective synthesis. researchgate.net These advanced methods offer a blueprint for accessing specific stereoisomers of the target compound, which is essential for detailed structure-activity relationship (SAR) studies.

Potential Stereoselective StrategyUnderlying PrinciplePotential Application to this compound
Tandem Aza-Prins Dimerization/Cyclization Involves the reaction of N-acyliminium ions with allylsilanes to form medium-sized nitrogen heterocycles in a single step. rsc.orgCould be adapted to synthesize substituted 1,2-diazinane-3,6-dione rings with controlled stereochemistry.
Asymmetric Catalysis Utilizes chiral catalysts to favor the formation of one enantiomer over the other during the cyclization or a key bond-forming step.Development of a catalytic asymmetric synthesis from achiral precursors to yield enantiopure (+)- or (-)-1-phenyl-1,2-diazinane-3,6-dione.
Chiral Pool Synthesis Starts from readily available chiral molecules and converts them into the target structure, preserving the initial stereochemistry.Using chiral amino acids or their derivatives as starting materials to construct the diazepinedione ring.
Selective Ring Opening Involves the stereoselective opening of a precursor heterocyclic ring to generate a desired stereochemistry. researchgate.netA potential multi-step pathway where a precursor ring system is opened to create a chiral intermediate that is then cyclized to form the target compound.

Advanced Mechanistic Studies of Chemical Reactivity and Biological Interactions

A deep understanding of the chemical reactivity and biological interaction mechanisms of this compound is fundamental to unlocking its potential. Future work should include detailed mechanistic studies to map its stability, reactivity, and metabolic pathways. For example, research into related diazepinediones has revealed novel molecular rearrangements under certain conditions, a phenomenon that should be investigated for the 1,2-diazinane-3,6-dione scaffold. rsc.orgnih.gov

On the biological front, the pyridazinone core is a versatile scaffold known to interact with various biological targets, leading to anti-inflammatory, anticancer, and antiangiogenic activities. researchgate.netnih.govnih.gov Advanced mechanistic studies for this compound would involve identifying its specific molecular targets. This can be achieved through techniques like molecular docking, which has been used to predict the binding modes of related pyridazinone derivatives to enzymes such as COX-2 and JNK1. nih.govacs.org Such studies would clarify how the compound exerts its biological effects at a molecular level and guide the design of more potent and selective analogues.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules. For this compound, these computational tools offer a powerful avenue for future research. In silico methods are already being employed to design novel pyridazine (B1198779) derivatives as multifunctional agents for conditions like Alzheimer's disease and to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Future research on this compound can leverage AI to:

Design Virtual Libraries: Generate vast libraries of virtual derivatives by modifying the phenyl ring and the diazepinedione core.

Predict Biological Activity: Use Quantitative Structure-Activity Relationship (QSAR) models and molecular docking to screen these virtual libraries against various biological targets, identifying promising candidates for synthesis. nih.govnih.gov

Optimize Synthetic Pathways: Employ AI tools that learn from existing chemical reaction databases to propose the most efficient and high-yielding synthetic routes. mdpi.com

High-Throughput Screening: AI-driven platforms can automate the screening of reaction conditions to optimize the synthesis of the target compound and its analogues. mdpi.com

AI/ML ApplicationDescriptionRelevance to this compound
QSAR Modeling Develops mathematical models that correlate chemical structure with biological activity.Predict the potential anticancer, anti-inflammatory, or other activities of novel derivatives based on their structural features. nih.gov
Molecular Docking Simulates the binding of a molecule to the active site of a target protein.Identify likely biological targets and predict the binding affinity and mode of interaction, guiding lead optimization. nih.govnih.gov
ADMET Prediction Uses computational models to estimate the pharmacokinetic and toxicity profiles of a compound.Prioritize the synthesis of derivatives with favorable drug-like properties and a lower risk of failure in later development stages. nih.gov
Retrosynthesis Planning AI algorithms analyze a target molecule and propose a step-by-step synthetic plan. mdpi.comAccelerate the development of efficient and novel synthetic routes for complex analogues.

Exploration of Unconventional Applications in Interdisciplinary Sciences

While the pyridazinone scaffold is primarily explored for its medicinal applications, the unique structural and electronic features of this compound may lend themselves to a range of unconventional applications in interdisciplinary fields. The field of materials science, for example, utilizes organic molecules with specific electronic properties. Indane-1,3-dione, a related dione (B5365651) structure, is used in the development of dyes, photopolymerization initiators, and materials for non-linear optics. mdpi.com Future research could investigate whether the this compound scaffold possesses interesting photophysical or electronic properties for similar applications.

Furthermore, the pyridazine-based scaffold has been investigated as a nonpeptide alpha-helix mimetic, which could be useful for inhibiting protein-protein interactions. h1.co Exploring the potential of this compound in this capacity could open new therapeutic avenues. The introduction of a single nitrogen atom into existing molecular frameworks has been shown to dramatically alter biological properties, creating new chemical space for drug discovery. ou.edudrugdiscoveryonline.com As a novel nitrogen-containing heterocycle, this compound provides a fresh scaffold for tackling challenging biological targets.

Interdisciplinary FieldPotential ApplicationRationale
Materials Science Organic electronics, photoinitiators, non-linear optical materials.The conjugated system of the phenyl ring and the dione groups could impart useful electronic and photophysical properties, similar to other dione-containing molecules. mdpi.com
Chemical Biology Alpha-helix mimetics, chemical probes.The rigid scaffold could be functionalized to mimic protein secondary structures to disrupt disease-relevant protein-protein interactions. h1.co
Agrochemicals Herbicides, fungicides, insecticides.Nitrogen heterocycles are prevalent in agrochemicals; this scaffold could be explored for new modes of action against agricultural pests and diseases.
Sustainable Chemistry Organocatalysis.The nitrogen and oxygen atoms could act as coordination sites, making the molecule a candidate for development into a metal-free catalyst for organic reactions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-phenyl-1,2-diazinane-3,6-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of heterocyclic compounds like this compound often employs condensation reactions or modifications of pre-existing scaffolds. For example, analogous syntheses involve Pinner reactions for triazine derivatives or stepwise functionalization of diazinane cores . Optimization requires adjusting variables such as temperature, solvent polarity, and catalyst loading. Factorial design experiments can identify critical factors (e.g., reagent stoichiometry, reaction time) and their interactions, enabling efficient optimization while minimizing resource use .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for structural elucidation, particularly for confirming phenyl and diazinane ring substituents. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) ensures purity . For ambiguous signals, comparative analysis with analogous compounds and computational prediction tools (e.g., ChemDraw or ACD/Labs) can resolve uncertainties.

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis and purification of this compound?

  • Methodological Answer : Factorial design allows systematic exploration of variables (e.g., temperature, solvent type, catalyst concentration) to maximize yield and purity. For example, a 2³ factorial design could test high/low levels of three factors, with ANOVA identifying statistically significant effects . Response surface methodology (RSM) further refines optimal conditions. This approach reduces experimental runs by 50–70% compared to one-variable-at-a-time strategies, as demonstrated in enzyme-mediated synthesis studies .

Q. What strategies resolve contradictions between computational predictions (e.g., reaction pathways) and experimental outcomes for this compound?

  • Methodological Answer : Discrepancies often arise from oversimplified computational models (e.g., neglecting solvent effects or transition states). To address this:

  • Cross-validate results using multiple software (e.g., Gaussian for DFT, COMSOL for kinetics) .
  • Incorporate experimental data (e.g., kinetic isotope effects) to refine computational parameters .
  • Perform sensitivity analyses to identify model limitations, such as unaccounted steric hindrance from the phenyl group .

Q. How can interdisciplinary approaches (computational, experimental, informatics) accelerate the design of novel derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Computational : Use molecular docking (AutoDock) or MD simulations to predict interactions with biological targets .
  • Experimental : Synthesize prioritized derivatives via parallel synthesis or combinatorial chemistry .
  • Informatics : Apply cheminformatics tools (e.g., KNIME) to analyze structure-activity relationships (SAR) and identify promising candidates .
  • Example: Integrating AI-driven synthesis planning (via platforms like ChemOS) reduces trial-and-error experimentation .

Educational and Safety Considerations

Q. What experimental designs are suitable for teaching the synthesis and analysis of this compound in undergraduate laboratories?

  • Methodological Answer : Simplified protocols under ambient conditions (e.g., room-temperature reactions) ensure safety and feasibility. For example, enzyme-mediated syntheses or acid-catalyzed cyclizations minimize hazardous reagents . Virtual simulations (Labster, ChemCollective) pre-train students in procedural steps and hazard management . Post-lab analysis using open-source software (e.g., JSpecView for spectroscopy) reinforces data interpretation skills .

Q. What safety protocols are critical when handling this compound in research settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents or potential byproducts (e.g., HCl gas) .
  • Waste Disposal : Neutralize acidic/basic waste before disposal, and segregate halogenated byproducts for incineration .
  • Emergency Response : Maintain spill kits with absorbents (vermiculite) and ensure eyewash stations are accessible .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.